Bis(14-thiadaunomycin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(14-thiadaunomycin) is a chemical compound that belongs to the class of anthracycline antibiotics. It is a derivative of the natural compound daunomycin, which was first isolated from Streptomyces peucetius var. caesius in 1965. Bis(14-thiadaunomycin) has attracted significant attention from the scientific community due to its potential applications in cancer treatment.
Wirkmechanismus
Bis(14-thiadaunomycin) exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication. The compound binds to the DNA-topoisomerase II complex, which prevents the enzyme from completing its function of unwinding the DNA double helix. This leads to the accumulation of DNA breaks and the activation of DNA damage response pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Bis(14-thiadaunomycin) has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(14-thiadaunomycin) has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying DNA replication and cell death pathways. However, the compound also has some limitations. It is highly toxic and can pose a risk to researchers handling it. Additionally, its use in animal studies is limited due to its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on bis(14-thiadaunomycin). One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, the use of bis(14-thiadaunomycin) in combination with other anticancer drugs is an area of ongoing research.
Synthesemethoden
The synthesis of bis(14-thiadaunomycin) involves the modification of the daunomycin molecule by introducing a sulfur atom into its structure. The process is accomplished through a series of chemical reactions, including oxidation and reduction steps. The final product is a yellow-orange powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Bis(14-thiadaunomycin) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by intercalating into the DNA of cancer cells, which disrupts DNA replication and leads to cell death. Bis(14-thiadaunomycin) has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
116978-91-7 |
---|---|
Molekularformel |
C62H70N4O22S2 |
Molekulargewicht |
1287.4 g/mol |
IUPAC-Name |
N,N'-bis[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethyl]butanediamide |
InChI |
InChI=1S/C62H70N4O22S2/c1-25-51(71)31(63)17-41(85-25)87-35-21-61(81,19-29-45(35)59(79)49-47(55(29)75)53(73)27-7-5-9-33(83-3)43(27)57(49)77)37(67)23-89-15-13-65-39(69)11-12-40(70)66-14-16-90-24-38(68)62(82)20-30-46(36(22-62)88-42-18-32(64)52(72)26(2)86-42)60(80)50-48(56(30)76)54(74)28-8-6-10-34(84-4)44(28)58(50)78/h5-10,25-26,31-32,35-36,41-42,51-52,71-72,75-76,79-82H,11-24,63-64H2,1-4H3,(H,65,69)(H,66,70) |
InChI-Schlüssel |
QRRWKTLCKQSSAZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |
Synonyme |
bis(14-thiadaunomycin) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.